

Application Note: Omomycin-Based CRISPR-Cas9 Screening Strategies

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Compound of Interest

Compound Name: *Omomycin*

Cat. No.: *B8089329*

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Executive Summary

This guide details the application of **Omomycin**—a dominant-negative MYC inhibitor—as a selective pressure in genome-wide CRISPR-Cas9 screens. While MYC has historically been considered "undruggable," **Omomycin** (and its clinical peptide derivative OMO-103) has demonstrated the ability to sequester MYC in inactive complexes.

Integrating **Omomycin** into CRISPR screens allows researchers to uncover:

- Synthetic Lethal Partners: Genes whose loss kills cells only when MYC is inhibited (potential combination therapies).
- Resistance Mechanisms: Genes whose loss or gain confers survival despite MYC inhibition.

This document provides a validated framework for designing, executing, and analyzing these screens, prioritizing the use of Doxycycline (Dox)-inducible **Omomycin** expression systems for robustness and reproducibility.

Mechanistic Grounding: Why Omomycin?

The MYC Paradox

MYC regulates transcription by forming a heterodimer with MAX, which binds to E-box sequences (CACGTG) on DNA. Overexpression of MYC drives tumorigenesis but also creates a dependency (oncogene addiction).

The Omomycin Solution

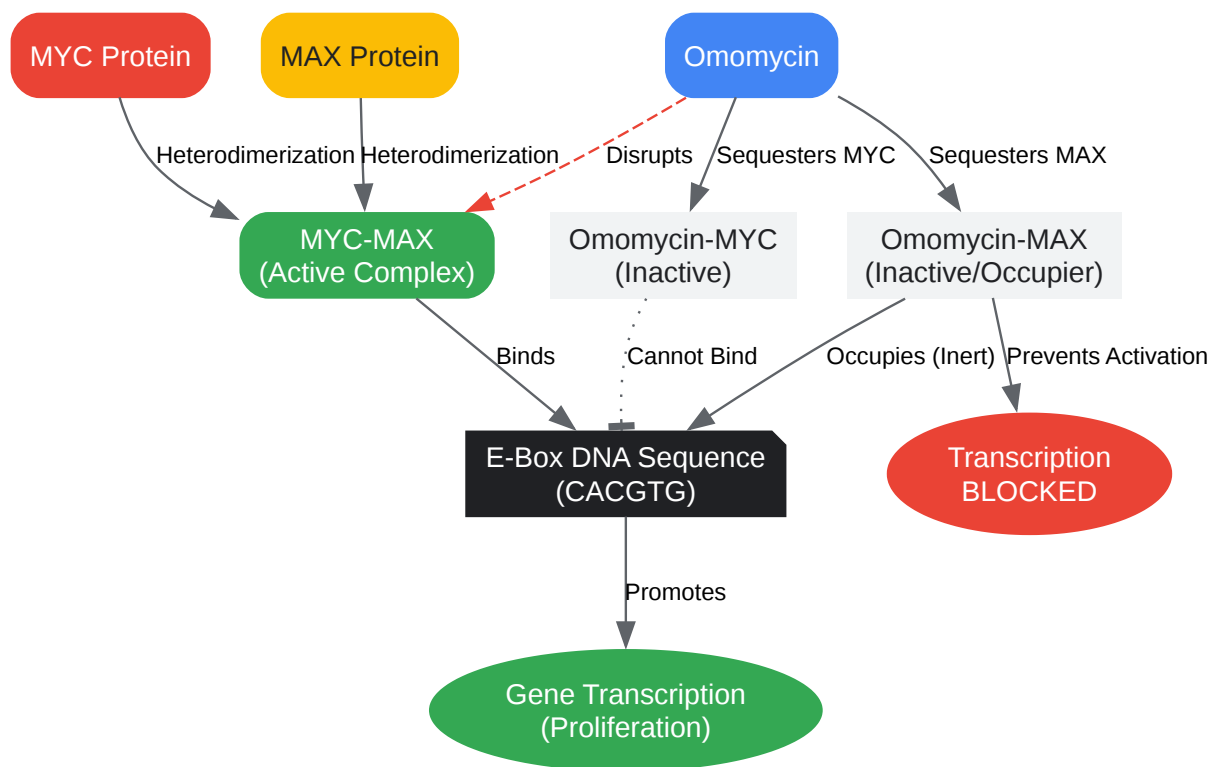
Omomycin is a 90-amino acid miniprotein derived from the bHLHLZ domain of MYC. It was engineered with four amino acid substitutions that alter its dimerization specificity.

Mechanism of Action:

- Sequestration: **Omomycin** heterodimerizes with MYC and MAX.
- Inactivation: **Omomycin**/MYC dimers cannot bind DNA.
- Occupancy: **Omomycin**/MAX dimers and **Omomycin** homodimers can bind E-boxes but are transcriptionally inert, effectively blocking access for active MYC complexes.

Visualization: Molecular Competition

The following diagram illustrates the competitive inhibition mechanism essential for understanding the screen design.



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Caption: **Omomycin** disrupts oncogenic signaling by sequestering MYC and occupying E-boxes with inert complexes.

Strategic Framework: Screen Types

Before starting, define the biological question. The dosage of **Omomycin** (via Dox induction levels) changes based on the goal.

Screen Type	Goal	Omomycin Dosage (Target)	Outcome Metric
Synthetic Lethality	Find targets that synergize with MYC inhibition.	Low/Moderate (IC20–IC30)	Dropout: Genes where sgRNA + Omomycin causes cell death, but sgRNA alone does not.
Resistance	Find genes that buffer against MYC loss.	High (IC80–IC90)	Enrichment: Genes where sgRNA allows survival despite high Omomycin levels.

Pre-Screen Optimization (The "Go/No-Go" Phase)

CRITICAL: Do not proceed to the library screen without validating the Inducible System.

Step 1: Establish the Cell Model

Use a cell line stably expressing Cas9. Transduce these cells with the Tet-On-**Omomycin** lentiviral vector (e.g., pSLIK or pTRIPZ backbone containing the **Omomycin** sequence).

- Selection: Select with Hygromycin (or appropriate marker) for 5–7 days.
- Validation: Treat with Doxycycline (0.1 – 1.0 µg/mL) for 24 hours. Perform Western Blot for **Omomycin** (using anti-MYC tag or specific antibody) and c-MYC (to see downregulation/displacement).

Step 2: Determine the IC Curves (Kill Curve)

You must find the Dox concentration that yields the desired inhibition level.

- Seed Tet-On-**Omomycin** cells in 96-well plates.
- Treat with a serial dilution of Doxycycline (0, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
- Measure viability (CellTiter-Glo or similar) at Day 5 and Day 10.

- Calculate:
 - IC20 (Sensitization Dose): 20% growth inhibition.
 - IC80 (Resistance Dose): 80% growth inhibition.

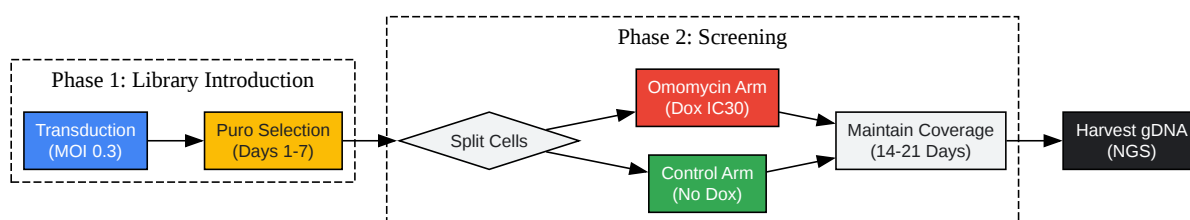
Protocol: Genome-Wide CRISPR Screen (Synthetic Lethality)

Objective: Identify genes that become essential only when **Omomycin** is expressed.

Materials

- Library: Human GeCKOv2 or Brunello (Genome-wide).
- Cells: Cas9+ / Tet-On-**Omomycin**+ stable cell line.
- Media: Dox-free FBS (Tet-System Approved FBS) is mandatory to prevent background leakage.

Workflow Diagram



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Caption: Timeline for a differential selection screen using Dox-inducible **Omomycin**.

Detailed Steps

1. Transduction (Day -7)

- Scale: Aim for 500x coverage (500 cells per sgRNA). For a 100,000 sgRNA library, you need 50 million surviving cells.
- Infection: Transduce 165 million cells at MOI 0.3 to ensure single integration.
- Polybrene: 8 µg/mL.

2. Selection (Day -6 to Day 0)

- Add Puromycin (concentration determined by kill curve, typically 1–2 µg/mL).
- Maintain cells in Dox-free media.
- T0 Reference: At Day 0 (after selection is complete), harvest 50 million cells. This is your baseline library distribution.

3. Differential Treatment (Day 0)

Split the remaining cells into two arms. Each arm must maintain 500x coverage (min 50M cells) at every passage.

- Arm A (Control): Vehicle (Water/PBS) + Dox-free Media.
- Arm B (Experimental): Doxycycline (at predetermined IC30 concentration).

4. Maintenance (Day 0 to Day 14/21)

- Passage cells every 3–4 days.
- Crucial: Always re-seed at least 50 million cells per arm to prevent "bottlenecking" (random loss of guides).
- Replenish Doxycycline in Arm B with every media change (Dox half-life is ~24-48h).

5. Harvest & Sequencing (Day 14/21)

- Pellet 50 million cells from Arm A and Arm B.
- Extract gDNA using a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).

- Amplify sgRNA sequences via PCR (staggered primers to increase diversity).
- Sequence on Illumina NovaSeq (aim for >300 reads per sgRNA).

Data Analysis & Interpretation

Use MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) for analysis.

[1]

The Pipeline

- Count: Map reads to the library file.
- Test (MLE or RRA): Compare Arm B (**Omomycin**) vs. Arm A (Control).

Identifying Hits

We are looking for Synthetic Lethality.

- Logic: sgRNA is depleted in Arm B but not (or less so) in Arm A.
- MAGeCK Output: Look for pos|score (Enriched) and neg|score (Depleted).[2][3]
- Calculation:

- A highly negative

indicates the gene is essential only when **Omomycin** is present.

Filtering Criteria

- FDR (False Discovery Rate): < 0.05
- Log Fold Change (LFC): < -1.0 (for lethality)
- Gene Level: At least 2 out of 4 sgRNAs per gene showing the trend.

Validation (Trustworthiness)

A screen is only a hypothesis generator. You must validate top hits using an orthogonal method.

Protocol: Peptide Validation (OMO-103)

To prove the effect isn't an artifact of the Dox-vector system, use the purified peptide OMO-103 (if available) or a fresh transduction in a naive cell line.

- Knockout: Generate a clonal KO of your "Hit Gene" (e.g., Gene X) using CRISPR.
- Control: Use a Non-Targeting Control (NTC) line.
- Treatment: Treat both lines with OMO-103 peptide (or induce **Omomycin**).
- Readout:
 - If Gene X is synthetic lethal with MYC inhibition, the Gene X KO cells should die significantly faster/more than NTC cells upon **Omomycin** treatment.

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